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Compound of Interest

Compound Name: (3S,6S)-3,6-Octanediol

Cat. No.: B140827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

(3S,6S)-3,6-Octanediol, a chiral diol of interest in synthetic chemistry and drug development.

Due to the limited availability of specific experimental spectra for this particular stereoisomer in

public databases, this document presents predicted data based on the analysis of its

constitutional isomers and established spectroscopic principles. Detailed experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data are also provided to facilitate the empirical validation and further

investigation of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for (3S,6S)-3,6-
Octanediol. These predictions are derived from the analysis of isomeric compounds, including

1,3-octanediol and 1,8-octanediol, and general knowledge of functional group frequencies and

fragmentation patterns.

Table 1: Predicted ¹H NMR Data for (3S,6S)-3,6-Octanediol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b140827?utm_src=pdf-interest
https://www.benchchem.com/product/b140827?utm_src=pdf-body
https://www.benchchem.com/product/b140827?utm_src=pdf-body
https://www.benchchem.com/product/b140827?utm_src=pdf-body
https://www.benchchem.com/product/b140827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~0.9 Triplet 6H -CH₃ (C1, C8)

~1.2-1.6 Multiplet 8H
-CH₂- (C2, C4, C5,

C7)

~3.4-3.7 Multiplet 2H -CH(OH)- (C3, C6)

Variable Broad Singlet 2H -OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for (3S,6S)-3,6-Octanediol

Chemical Shift (δ, ppm) Assignment

~10-14 -CH₃ (C1, C8)

~20-40 -CH₂- (C2, C4, C5, C7)

~70-75 -CH(OH)- (C3, C6)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data for (3S,6S)-3,6-Octanediol

Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2960-2850 Strong C-H stretch (alkane)

~1465 Medium C-H bend (methylene)

~1375 Medium C-H bend (methyl)

~1100-1000 Strong
C-O stretch (secondary

alcohol)
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Sample Preparation: Neat thin film between NaCl plates.

Table 4: Predicted Mass Spectrometry (MS) Data for (3S,6S)-3,6-Octanediol

m/z Relative Intensity (%) Assignment

146 Low [M]⁺ (Molecular Ion)

128 Moderate [M - H₂O]⁺

113 Moderate [M - H₂O - CH₃]⁺

101 High
[M - C₃H₇]⁺ or [M - C₂H₅ -

H₂O]⁺

87 High [M - C₄H₉]⁺

73 High [C₄H₉O]⁺

59 Very High [C₃H₇O]⁺ (base peak)

45 High [C₂H₅O]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of (3S,6S)-3,6-Octanediol.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.
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¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical solvent peak.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical

parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time

of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Process the resulting Free Induction Decay (FID) with an exponential window function

(line broadening of 0.3 Hz) followed by a Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an

acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A sufficient number

of scans should be accumulated to achieve an adequate signal-to-noise ratio.

Process the FID with an exponential window function (line broadening of 1-2 Hz) and

perform a Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of neat (3S,6S)-3,6-Octanediol onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a

thin, uniform film between the plates.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC).

For a direct insertion probe, the sample is heated to induce volatilization into the ion

source.

Utilize Electron Ionization (EI) as the ionization method. The standard electron energy is

70 eV.

Mass Analysis and Detection:

The generated positive ions are accelerated into the mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

The resulting mass spectrum plots the relative intensity of the ions as a function of their

m/z values.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (3S,6S)-3,6-Octanediol.
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Structural Elucidation
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Characterization of (3S,6S)-3,6-
Octanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140827#spectroscopic-data-for-3s-6s-3-6-octanediol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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